molecular formula C22H26N2O5S B12204136 2-methoxyethyl 2-ethyl-5-[(E)-2-(2-methoxyphenyl)ethenyl]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

2-methoxyethyl 2-ethyl-5-[(E)-2-(2-methoxyphenyl)ethenyl]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12204136
M. Wt: 430.5 g/mol
InChI Key: YTFCDZGBVHWEMX-ZHACJKMWSA-N
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Description

2-methoxyethyl 2-ethyl-5-[(E)-2-(2-methoxyphenyl)ethenyl]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyethyl 2-ethyl-5-[(E)-2-(2-methoxyphenyl)ethenyl]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The key steps may include:

    Formation of the Thiazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Ethenyl Group: The (E)-2-(2-methoxyphenyl)ethenyl group can be introduced via a Wittig reaction or similar methods.

    Esterification: The final step involves the esterification of the carboxylate group with 2-methoxyethyl alcohol.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethenyl group or the thiazolopyrimidine core.

    Reduction: Reduction reactions can target the carbonyl group or the ethenyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, thiazolopyrimidines are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific compound may exhibit similar activities.

Medicine

Medicinal applications include the development of new drugs targeting specific pathways or enzymes. The compound’s structure suggests potential interactions with biological targets, making it a candidate for drug discovery.

Industry

In the industry, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 2-methoxyethyl 2-ethyl-5-[(E)-2-(2-methoxyphenyl)ethenyl]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate likely involves interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Other compounds in this class may include different substituents but share the core structure.

    Ethenyl-Substituted Compounds: Compounds with similar ethenyl groups may exhibit comparable reactivity and biological activity.

Uniqueness

The uniqueness of 2-methoxyethyl 2-ethyl-5-[(E)-2-(2-methoxyphenyl)ethenyl]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate lies in its specific combination of functional groups and the resulting chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C22H26N2O5S

Molecular Weight

430.5 g/mol

IUPAC Name

2-methoxyethyl 2-ethyl-5-[(E)-2-(2-methoxyphenyl)ethenyl]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C22H26N2O5S/c1-5-18-20(25)24-16(11-10-15-8-6-7-9-17(15)28-4)19(14(2)23-22(24)30-18)21(26)29-13-12-27-3/h6-11,16,18H,5,12-13H2,1-4H3/b11-10+

InChI Key

YTFCDZGBVHWEMX-ZHACJKMWSA-N

Isomeric SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCCOC)/C=C/C3=CC=CC=C3OC

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCCOC)C=CC3=CC=CC=C3OC

Origin of Product

United States

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